(4,5-Difluoro-2-iodophenyl)methanol

Catalog No.
S13997469
CAS No.
M.F
C7H5F2IO
M. Wt
270.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4,5-Difluoro-2-iodophenyl)methanol

Product Name

(4,5-Difluoro-2-iodophenyl)methanol

IUPAC Name

(4,5-difluoro-2-iodophenyl)methanol

Molecular Formula

C7H5F2IO

Molecular Weight

270.01 g/mol

InChI

InChI=1S/C7H5F2IO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-2,11H,3H2

InChI Key

LNKLKMDVODAJSD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)F)I)CO

(4,5-Difluoro-2-iodophenyl)methanol is an organic compound characterized by the molecular formula C7H5F2IOC_7H_5F_2IO. It belongs to the class of phenylmethanol derivatives, where the phenyl ring is substituted with two fluorine atoms at the 4 and 5 positions and an iodine atom at the 2 position. This unique substitution pattern contributes to its distinct chemical properties and potential applications in various fields, including medicinal chemistry and materials science.

  • Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
  • Reduction: The iodine atom can be reduced to a hydrogen atom, yielding difluorophenylmethanol.
  • Substitution Reactions: The iodine atom can be replaced by nucleophiles such as amines, thiols, or cyanides, facilitating further functionalization of the molecule.

Research indicates that (4,5-Difluoro-2-iodophenyl)methanol exhibits potential biological activity. It has been studied for its antimicrobial and anticancer properties. The presence of fluorine atoms may enhance its binding affinity to biological targets, while the iodine atom can facilitate covalent interactions with protein targets, potentially leading to inhibition of specific enzymatic pathways .

The synthesis of (4,5-Difluoro-2-iodophenyl)methanol typically involves electrophilic aromatic substitution reactions. A common method includes:

  • Starting Material: A difluorophenylmethanol precursor is used.
  • Iodination: Iodine is introduced into the aromatic ring using an oxidizing agent like hydrogen peroxide or a halogen carrier such as iron(III) chloride.
  • Solvent Conditions: The reaction is generally conducted in solvents like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Industrial methods may employ continuous flow processes to enhance yield and efficiency compared to traditional batch methods .

(4,5-Difluoro-2-iodophenyl)methanol serves several important roles in scientific research:

  • Chemistry: Acts as a building block for synthesizing more complex organic molecules, particularly in drug development.
  • Biology: Investigated for its potential as an antimicrobial and anticancer agent.
  • Medicine: Explored as an intermediate in synthesizing drugs targeting specific enzymes or receptors.
  • Industry: Utilized in developing advanced materials like polymers and liquid crystals due to its unique electronic properties .

The interaction studies of (4,5-Difluoro-2-iodophenyl)methanol focus on its binding mechanisms with various biological targets. Its unique structure allows it to interact with enzymes and receptors effectively, potentially leading to significant biological effects such as apoptosis induction in cancer cells. For instance, compounds similar to (4,5-Difluoro-2-iodophenyl)methanol have shown promising results in inhibiting cancer cell proliferation through mechanisms involving microtubule disruption and cell cycle arrest .

Several compounds share structural similarities with (4,5-Difluoro-2-iodophenyl)methanol. Here are some notable examples:

Compound NameMolecular FormulaKey Features
(4-Bromo-2-iodophenyl)methanolC7H6BrIOC_7H_6BrIOContains bromine instead of fluorine; used in similar applications.
(5-Fluoro-2-iodophenyl)methanolC7H6FIOC_7H_6FIOFluorine at position 5; exhibits distinct biological activities.
(3-Fluoro-4-iodophenyl)methanolC7H6FIOC_7H_6FIODifferent substitution pattern; potential for varied reactivity.

Uniqueness of (4,5-Difluoro-2-iodophenyl)methanol

The uniqueness of (4,5-Difluoro-2-iodophenyl)methanol lies in its specific substitution pattern of fluorine and iodine atoms on the phenyl ring. This arrangement not only influences its chemical reactivity but also enhances its potential biological activity compared to other similar compounds. The presence of two fluorine atoms at adjacent positions increases lipophilicity and may improve binding interactions with biological targets .

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

269.93532 g/mol

Monoisotopic Mass

269.93532 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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